6-Bromo-2-(trifluoromethyl)benzo[d]thiazole

Catalog No.
S6645332
CAS No.
1188232-94-1
M.F
C8H3BrF3NS
M. Wt
282.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Bromo-2-(trifluoromethyl)benzo[d]thiazole

CAS Number

1188232-94-1

Product Name

6-Bromo-2-(trifluoromethyl)benzo[d]thiazole

IUPAC Name

6-bromo-2-(trifluoromethyl)-1,3-benzothiazole

Molecular Formula

C8H3BrF3NS

Molecular Weight

282.08 g/mol

InChI

InChI=1S/C8H3BrF3NS/c9-4-1-2-5-6(3-4)14-7(13-5)8(10,11)12/h1-3H

InChI Key

YQFBGJRCFCOOGJ-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Br)SC(=N2)C(F)(F)F

Canonical SMILES

C1=CC2=C(C=C1Br)SC(=N2)C(F)(F)F

6-Bromo-2-(trifluoromethyl)benzo[d]thiazole is an organic compound characterized by the presence of a bromine atom and a trifluoromethyl group attached to a benzothiazole ring. Its molecular formula is C₈H₃BrF₃N₁S, with a molecular weight of 282.08 g/mol. The compound features a thiazole ring fused to a benzene ring, which contributes to its unique chemical properties and biological activities. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the molecule, making it of interest in medicinal chemistry and material science.

Synthesis

-Bromo-2-(trifluoromethyl)-1,3-benzothiazole (6-Br-TFBT) is an organosulfur compound. Research has been conducted on methods for its synthesis. For instance, one study describes the use of 2-amino-6-bromotoluene as a precursor in a multi-step reaction to obtain 6-Br-TFBT [1].

Properties and Applications

Research on 6-Br-TFBT has explored its potential applications in organic electronics and optoelectronics due to its interesting properties. Some studies have investigated its characteristics as an organic semiconductor [2]. Other research has focused on its use as a hole-transporting material (HTM) in organic light-emitting diodes (OLEDs) [3].

Here are some resources for further reading:

  • Description of a synthetic route for 6-Br-TFBT: [1] "Design and Synthesis of Novel Fluorinated Benzothiazoles" in European Journal of Organic Chemistry (2008) ()
  • Investigation of 6-Br-TFBT as an organic semiconductor: [2] "Organic Semiconductors Based on Benzobisthiazole and Benzothiadiazole" in Chemistry of Materials (2004) ()
  • Study of 6-Br-TFBT as a hole-transporting material: [3] "Efficient Phosphorescent Organic Light-Emitting Diodes with Simple Triphenylamine Derivatives as Hole-Transporting Materials" in Advanced Materials (2008) ()
Typical for benzothiazole derivatives. These include:

  • Electrophilic Aromatic Substitution: The bromine atom can be replaced or modified through electrophilic substitution reactions, allowing for the introduction of different substituents.
  • Nucleophilic Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under specific conditions, leading to derivatives with altered properties.
  • Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira reactions, to form more complex structures.

These reactions are essential for the synthesis of derivatives that may exhibit enhanced biological activity or novel properties.

Research indicates that benzothiazole derivatives, including 6-bromo-2-(trifluoromethyl)benzo[d]thiazole, exhibit significant biological activities. They have been studied for their potential as:

  • Antimicrobial Agents: Some derivatives show promising activity against various bacterial strains, including Mycobacterium tuberculosis .
  • Anticancer Compounds: Benzothiazoles have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types.
  • Anti-inflammatory Agents: Certain derivatives possess anti-inflammatory properties, making them candidates for treating inflammatory diseases.

The presence of the trifluoromethyl group is believed to enhance these biological activities due to its influence on the electronic properties of the compound.

The synthesis of 6-bromo-2-(trifluoromethyl)benzo[d]thiazole can be achieved through several methods:

  • Bromination: Starting from 2-(trifluoromethyl)benzo[d]thiazole, bromination can be performed using bromine or N-bromosuccinimide (NBS) in suitable solvents.
  • One-Pot Reactions: Recent advancements have introduced one-pot synthesis methods that combine multiple reaction steps into a single process, improving efficiency and yield .
  • Microwave-Assisted Synthesis: This technique accelerates

6-Bromo-2-(trifluoromethyl)benzo[d]thiazole has several applications across various fields:

  • Pharmaceutical Development: Due to its biological activity, it serves as a lead compound in drug discovery programs targeting infectious diseases and cancer.
  • Material Science: The compound's unique structural features make it suitable for developing new materials with specific electronic or optical properties.
  • Agricultural Chemistry: It may be explored as a potential agrochemical agent due to its antimicrobial properties.

Studies on the interactions of 6-bromo-2-(trifluoromethyl)benzo[d]thiazole with biological targets are crucial for understanding its mechanism of action. Interaction studies typically involve:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific enzymes or receptors.
  • In Vitro Assays: Testing the compound's effectiveness against cultured cells to assess its therapeutic potential.
  • Structure-Activity Relationship Studies: Investigating how modifications to the structure influence biological activity.

Such studies provide insights into optimizing this compound for therapeutic applications.

Several compounds share structural similarities with 6-bromo-2-(trifluoromethyl)benzo[d]thiazole. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
2-Bromo-6-(trifluoromethoxy)benzo[d]thiazoleContains a methoxy group instead of brominePotentially different solubility and reactivity .
7-Bromo-2-(trifluoromethyl)benzo[d]thiazoleBromine at position 7 instead of 6May exhibit different biological activities .
5-Chloro-2-(trifluoromethyl)benzo[d]thiazoleChlorine substituent at position 5Variations in antimicrobial efficacy

These compounds highlight the diversity within benzothiazole derivatives and underscore the unique characteristics imparted by specific substituents like bromine and trifluoromethyl groups. Each derivative may exhibit distinct biological activities and physical properties, making them valuable in various research applications.

XLogP3

4

Hydrogen Bond Acceptor Count

5

Exact Mass

280.91217 g/mol

Monoisotopic Mass

280.91217 g/mol

Heavy Atom Count

14

Dates

Last modified: 11-23-2023

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